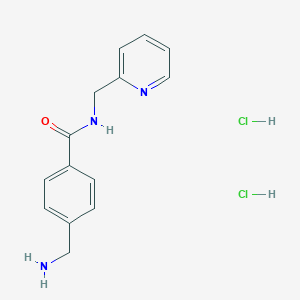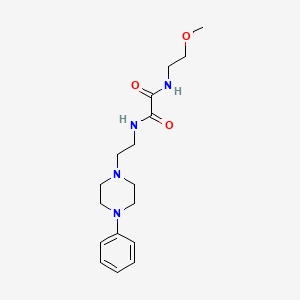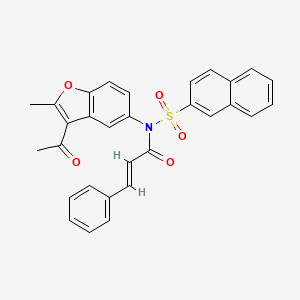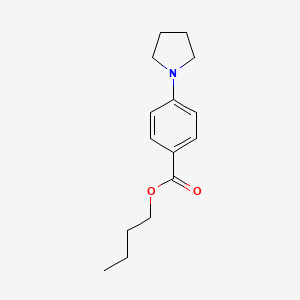
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A novel series of derivatives, including the subject compound, have been synthesized and evaluated for their potential anticancer activity. These compounds, through their structural modifications, have shown promising cytotoxic effects against various cancer cell lines, underscoring their potential as therapeutic agents in cancer treatment. The structure-activity relationship (SAR) analysis provided insights into the molecular frameworks conducive to anticancer activity, highlighting the importance of specific functional groups in enhancing cytotoxicity (Rahmouni et al., 2016).
Anti-inflammatory Applications
Research on the compound has extended into the anti-inflammatory domain, where its derivatives have been synthesized and tested for 5-lipoxygenase inhibition, a key enzyme involved in the inflammatory process. These studies pave the way for developing new anti-inflammatory drugs that could potentially treat various inflammatory disorders by inhibiting specific pathways involved in inflammation (Rahmouni et al., 2016).
Antiviral Properties
Further investigations have revealed the antiviral potential of derivatives of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide, particularly against SARS-CoV, the virus responsible for severe acute respiratory syndrome (SARS). These studies suggest that such compounds could be potent inhibitors of viral proteases, crucial enzymes in the life cycle of viruses. This line of research holds significant promise for the development of new antiviral therapies, especially in the face of emerging viral threats (El-All et al., 2016).
- (Rahmouni et al., 2016)
- (El-All et al., 2016)
Wirkmechanismus
Target of Action
The primary target of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)tetrahydrofuran-2-carboxamide is Cyclin-dependent kinase 2 (CDK2), a serine/threonine protein kinase . CDK2 has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This compound exhibits potent CDK2 inhibitory activity, with a Ki value of 0.005 µM . It shows a degree of selectivity over other CDKs tested .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) .
Pharmacokinetics
It is known that the compound is highly soluble in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of CDK2 by this compound results in antiproliferative activity against a panel of 13 cancer cell lines . Mechanistic studies in ovarian cancer cells revealed that this compound reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .
Action Environment
It is known that the compound is effective in inhibiting various ret mutations and fusion-driven non-small cell lung cancer (nsclc) and thyroid cancer xenografts in vivo . The compound has good tolerability in in vivo experiments .
Eigenschaften
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(15-3-1-10-26-15)23-14-6-4-13(5-7-14)22-16-11-17(20-12-19-16)24-9-2-8-21-24/h2,4-9,11-12,15H,1,3,10H2,(H,23,25)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWUZRMGRDFKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2979475.png)


![1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B2979480.png)
![6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2979483.png)

![N-(4-chlorophenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2979485.png)
![N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)but-2-ynamide](/img/structure/B2979487.png)

![3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2979491.png)

![(E)-4-(Dimethylamino)-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2979495.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979496.png)
![N-(3,5-dimethylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2979497.png)